

An In-depth Technical Guide to 3-Methylcyclohex-3-en-1-one

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Compound of Interest

Compound Name: 3-Methylcyclohex-3-en-1-one

Cat. No.: B1348519

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **3-Methylcyclohex-3-en-1-one**, alongside detailed experimental protocols for its synthesis and analysis. The document also explores potential, though currently hypothetical, applications in neuroscience research, providing a framework for future investigation.

Core Molecular Information

3-Methylcyclohex-3-en-1-one is a cyclic ketone with the chemical formula $C_7H_{10}O$.^[1] Its structure consists of a six-membered cyclohexene ring containing a ketone functional group and a methyl group substituent on the carbon-carbon double bond.

Molecular Structure and Properties

Below is a summary of the key molecular and physical properties of **3-Methylcyclohex-3-en-1-one**.

Property	Value	Source
Chemical Formula	C ₇ H ₁₀ O	[1]
Molecular Weight	110.15 g/mol	[2][3]
IUPAC Name	3-methylcyclohex-3-en-1-one	[1][2]
CAS Number	31883-98-4	[1]
Boiling Point	~201°C	Benchchem
Flash Point	55.5°C	Benchchem
logP	1.15	Benchchem
Appearance	Colorless to pale yellow liquid	Benchchem

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **3-Methylcyclohex-3-en-1-one** are presented below.

Proposed Synthesis via Robinson Annulation

While a specific, published protocol for the direct synthesis of **3-Methylcyclohex-3-en-1-one** is not readily available, a plausible route is through a modification of the Robinson annulation. This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation.[4][5][6]

Materials:

- Acetone
- Methyl vinyl ketone
- Base (e.g., sodium ethoxide in ethanol)
- Ethanol (solvent)
- Hydrochloric acid (for workup)

- Diethyl ether (for extraction)
- Anhydrous magnesium sulfate (for drying)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- **Enolate Formation:** In a round-bottom flask, dissolve sodium ethoxide in ethanol to create a basic solution. Cool the solution in an ice bath.
- **Michael Addition:** Slowly add acetone to the basic solution to form the enolate. To this, add methyl vinyl ketone dropwise while stirring. Allow the reaction to proceed at room temperature to form the 1,5-diketone intermediate.
- **Aldol Condensation and Cyclization:** Gently heat the reaction mixture to reflux. The base will catalyze an intramolecular aldol condensation of the diketone, followed by dehydration to form the 3-methylcyclohex-2-en-1-one isomer.
- **Isomerization (Proposed):** Acid-catalyzed isomerization can be attempted to shift the double bond to the 3-position. After cooling the reaction mixture, carefully neutralize with hydrochloric acid and then acidify to promote the migration of the double bond to the more substituted, thermodynamically stable position.
- **Workup and Purification:** Quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation or column chromatography.

Analysis by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of **3-Methylcyclohex-3-en-1-one**.^[7]

Instrumentation and Conditions:

- Column: Newcrom R1
- Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, replace phosphoric acid with formic acid.
- Detection: UV detector (wavelength to be determined based on the compound's UV-Vis spectrum).
- Flow Rate: As appropriate for the column dimensions.
- Temperature: Ambient.

Procedure:

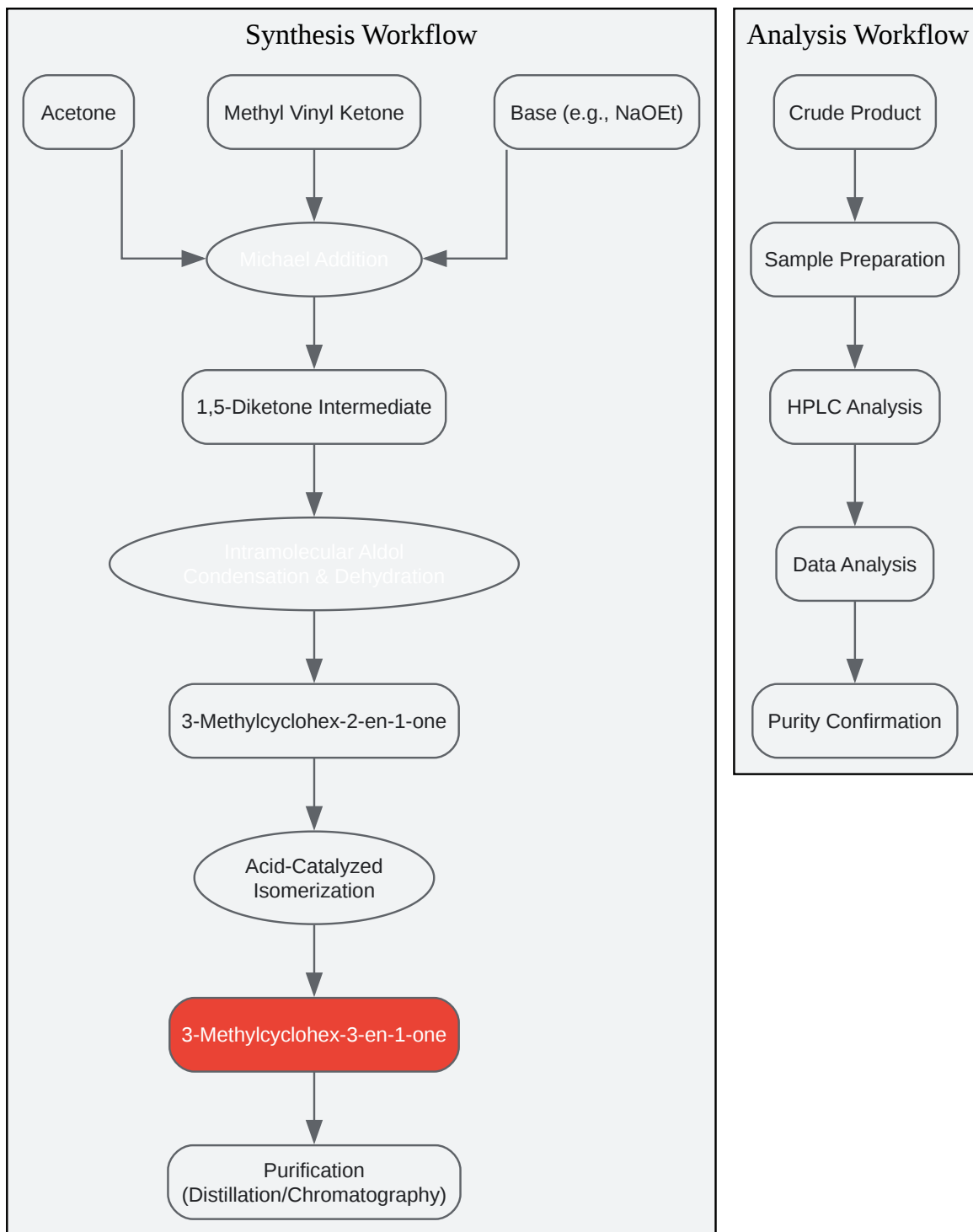
- Sample Preparation: Prepare a standard solution of **3-Methylcyclohex-3-en-1-one** of known concentration in the mobile phase. Prepare the sample to be analyzed by dissolving it in the mobile phase.
- Injection: Inject the standard and sample solutions onto the HPLC system.
- Data Acquisition and Analysis: Record the chromatograms and determine the retention time of **3-Methylcyclohex-3-en-1-one** from the standard. Identify and quantify the compound in the sample by comparing retention times and peak areas.

Potential Biological Significance and Signaling Pathways

While there is no direct evidence of the biological activity of **3-Methylcyclohex-3-en-1-one**, a structurally related compound, (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol, has demonstrated antiparkinsonian activity in a mouse model. This suggests that cyclohexene derivatives may have neuroprotective effects.

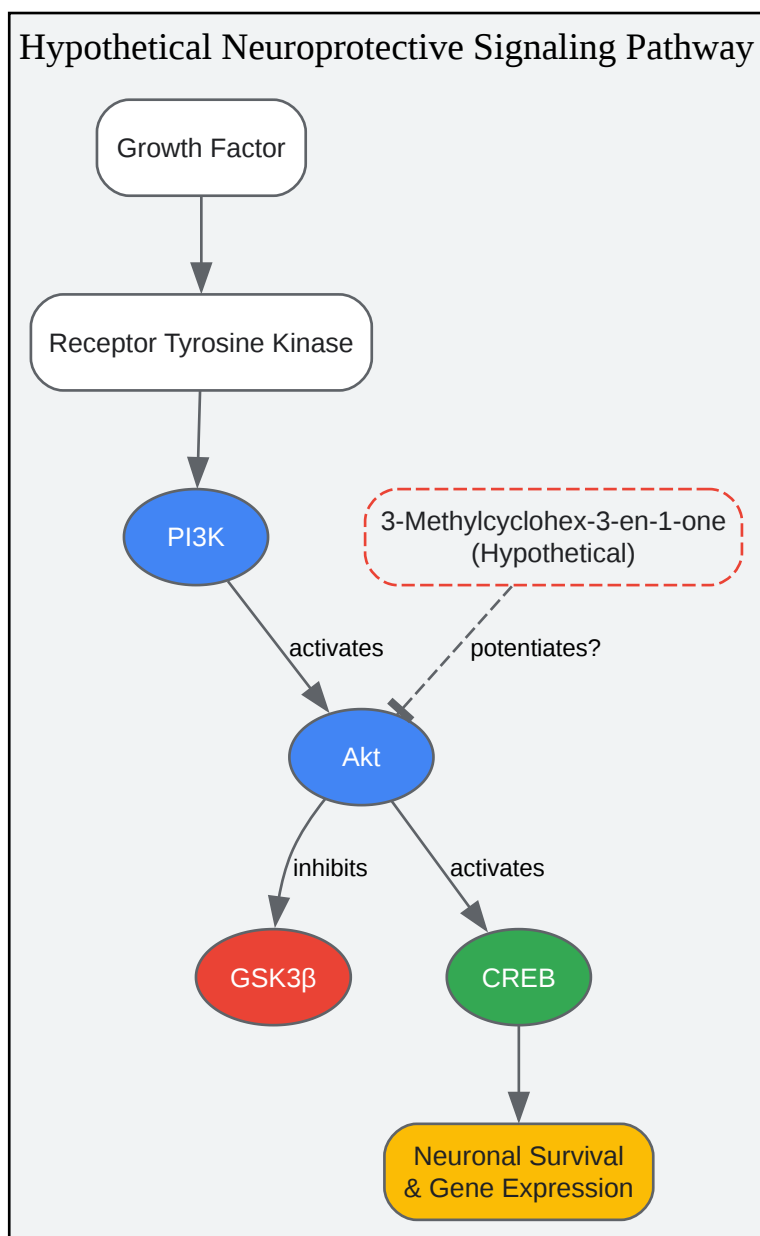
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. A hypothetical mechanism of action for a neuroprotective compound could involve the modulation of signaling pathways that promote neuronal survival and reduce oxidative stress, such as the PI3K/Akt pathway.

Below is a conceptual diagram of a potential synthesis and analysis workflow, and a hypothetical signaling pathway where a compound like **3-Methylcyclohex-3-en-1-one** might exert a therapeutic effect.



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Caption: Proposed Synthesis and Analysis Workflow for **3-Methylcyclohex-3-en-1-one**.



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Caption: Hypothetical interaction of **3-Methylcyclohex-3-en-1-one** with the PI3K/Akt signaling pathway.

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